Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

Phosphine oxide, bis(4-fluorophenyl)- structure
94940-35-9 structure
Product Name:Phosphine oxide, bis(4-fluorophenyl)-
كاس عدد:94940-35-9
وسط:C12H9F2OP
ميغاواط:238.169831037521
CID:752046
PubChem ID:13332985
Update Time:2025-10-28

Phosphine oxide, bis(4-fluorophenyl)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Phosphine oxide, bis(4-fluorophenyl)-
    • bis(4-fluorophenyl)-oxophosphanium
    • Bis(4-fluorophenyl)phosphine oxide (ACI)
    • Bis(p-fluorophenyl)phosphine oxide
    • bis(4-fluorophenyl)-Phosphine oxide
    • E81179
    • Bis(4-fluorophenyl)(oxo)phosphanium
    • 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
    • bis(4-fluorophenyl)phosphine oxide
    • 94940-35-9
    • BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
    • CS-0098794
    • SCHEMBL1305285
    • bis(4-fluorophenyl)phosphineoxide
    • 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
    • WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • DTXSID10537195
    • نواة داخلي: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
    • مفتاح Inchi: WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • ابتسامات: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

حساب السمة

  • نوعية دقيقة: 237.02808320g/mol
  • النظائر كتلة واحدة: 237.02808320g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 2
  • تعقيدات: 219
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2.7
  • طوبولوجي سطح القطب: 17.1Ų

Phosphine oxide, bis(4-fluorophenyl)- الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ857-100mg
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
94940-35-9 95%
100mg
¥151.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ857-250mg
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
94940-35-9 95%
250mg
¥382.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ857-1g
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
94940-35-9 95%
1g
¥698.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ857-5g
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
94940-35-9 95%
5g
¥2909.0 2024-04-15
Ambeed
A1220057-25g
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
25g
$1729.0 2025-04-14
Aaron
AR005UR9-25g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95%
25g
$1120.00 2024-05-20
eNovation Chemicals LLC
Y1266628-100mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
100mg
$65 2024-06-07
eNovation Chemicals LLC
Y1266628-25g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
25g
$1145 2024-06-07
eNovation Chemicals LLC
Y1266628-250mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
250mg
$85 2024-06-07
eNovation Chemicals LLC
Y1266628-1g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
1g
$125 2024-06-07

Phosphine oxide, bis(4-fluorophenyl)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction
Hu, Jian; Lu, Yunpeng; Li, Yongxin; Zhou, Jianrong, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  5 min, rt
المراجع
Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds
Tan, Chen; Liu, Xinyuan; Jia, Huanxin; Zhao, Xiaowen; Chen, Jian; et al, Chemistry - A European Journal, 2020, 26(4), 881-887

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 30 min, rt
المراجع
Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids
Yoshioka, Shota; Wen, Ke; Saito, Susumu, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ;  cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ;  5 min, 0 °C
المراجع
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation
Li, Cheng-Kun; Tao, Ze-Kun; Shoberu, Adedamola; Zhang, Wei ; Zou, Jian-Ping, Organic Letters, 2022, 24(32), 6083-6087

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
المراجع
One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation
Peng, Lingteng; Hu, Zhifang; Zhao, Yanting; Peng, Lifen; Xu, Zhi; et al, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
المراجع
Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling
Zhang, Lei; Liu, Chengyu; Yang, Lei; Cao, Liming; Liang, Chaoming; et al, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
المراجع
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides
Zhang, Dapeng; Lian, Mingming ; Liu, Jia; Tang, Shukun; Liu, Guangzhi; et al, Organic Letters, 2019, 21(8), 2597-2601

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
المراجع
Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling
Yang, Xiaogang; Lu, Dong; Guan, Wenjian; Yin, Shuang-Feng ; Kambe, Nobuaki; et al, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
المراجع
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
المراجع
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  5 min, 0 °C
المراجع
Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents
Chen, C. Chun; Waser, Jerome, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C
المراجع
Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade
Huang, Wei; Byun, Jeehye; Roerich, Irina; Ramanan, Charusheela; Blom, Paul W. M.; et al, Angewandte Chemie, 2018, 57(27), 8316-8320

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains
Shao, Shiyang; Ding, Junqiao; Ye, Tengling; Xie, Zhiyuan; Wang, Lixiang; et al, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  30 min, rt
المراجع
Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy
Anstiss, Christopher; Karuso, Peter; Richardson, Mark; Liu, Fei, Molecules, 2013, 18, 2788-2802

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles
Zhu, Peng-Wei; Ma, Hong-Mei; Li, Yang; Miao, Ling-Zhen; Zhu, Jie, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides
Wei, Hanlin; Chen, Hao; Chen, Jianzhong ; Gridnev, Ilya D.; Zhang, Wanbin, Angewandte Chemie, 2023, 62(6),

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones
Zhou, Xingcui; Xiong, Ting; Jiang, Jun, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
المراجع
Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes
Li, Xue-Hong; Gong, Jun-Fang; Song, Mao-Ping, Chemistry - An Asian Journal, 2022, 17(2),

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
المراجع
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

الموردين الموصى بهم
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd